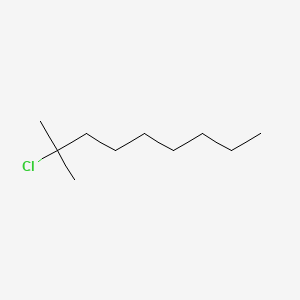

2-Chloro-2-methylnonane

Description

Industrial Applications

2-Chloro-2-methylnonane serves as:

- Intermediate in organic synthesis : Used to introduce tertiary alkyl groups in pharmaceuticals and agrochemicals.

- Solvent and reagent : Employed in photoelectron spectroscopy for studying fullerene derivatives (e.g., C₆₀Fn⁻).

- Model compound : Utilized in industrial chlorination process optimization due to its predictable reactivity.

Academic Research

- Mechanistic studies : Investigated in radical chain reactions to elucidate the role of steric hindrance in reaction kinetics.

- Spectroscopic applications : Its well-defined NMR and IR spectra aid in teaching structural elucidation techniques.

- Synthetic chemistry : Acts a precursor for Grignard reagents and elimination reactions, demonstrating carbocation stability.

| Application Area | Example Study | Reference |

|---|---|---|

| Reaction Mechanisms | Chlorination selectivity in alkanes | |

| Material Science | Fullerene anion characterization | |

| Chemical Education | NMR spectral interpretation |

Properties

IUPAC Name |

2-chloro-2-methylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Cl/c1-4-5-6-7-8-9-10(2,3)11/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJXQCKHBZEIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195804 | |

| Record name | 2-Chloro-2-methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4325-50-2 | |

| Record name | 2-Chloro-2-methylnonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the thermal or photolytic decomposition of sulfuryl chloride, generating chlorine radicals (Cl- ). These radicals abstract a hydrogen atom from the tertiary carbon of 2-methylnonane, forming a stable tertiary alkyl radical. Subsequent reaction with a chlorine molecule yields the final product and regenerates a chlorine radical to perpetuate the chain reaction.

Key steps :

- Initiation :

$$

\text{SO}2\text{Cl}2 \xrightarrow{\Delta \text{ or } h\nu} \text{SO}_2 + 2\text{Cl}^\bullet

$$ - Propagation :

$$

\text{R-H} + \text{Cl}^\bullet \rightarrow \text{R}^\bullet + \text{HCl} \quad (\text{R = 2-methylnonyl})

$$

$$

\text{R}^\bullet + \text{Cl}_2 \rightarrow \text{R-Cl} + \text{Cl}^\bullet

$$

Experimental protocols specify conducting the reaction under an argon atmosphere to minimize side reactions. Typical conditions include ambient temperature and stoichiometric excess of sulfuryl chloride to ensure complete conversion.

Workup and Purification

Post-reaction, the crude mixture is washed with aqueous sodium bicarbonate to neutralize residual SO₂Cl₂ and HCl. The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) and purified via fractional distillation under reduced pressure (e.g., 54°C at 0.05 mmHg). This yields 2-chloro-2-methylnonane as a colorless liquid with ≥90% purity, as confirmed by gas chromatography–mass spectrometry (GC-MS).

Alternative Synthetic Routes

While radical chlorination dominates industrial and laboratory synthesis, other methods have been explored for specialized applications.

Chlorination with Thionyl Chloride (SOCl₂)

Thionyl chloride offers a milder alternative for converting tertiary alcohols to alkyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), simplifying purification:

$$

\text{(CH}3\text{)}2\text{C(CH}2\text{)}6\text{CH}3\text{-OH} + \text{SOCl}2 \rightarrow \text{(CH}3\text{)}2\text{C(CH}2\text{)}6\text{CH}3\text{-Cl} + \text{SO}2 \uparrow + \text{HCl} \uparrow

$$

While efficient, this method is not explicitly cited in the provided literature for synthesizing 2-chloro-2-methylnonane.

Analytical Characterization

Post-synthesis, the compound is characterized using spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactions Analysis

Nucleophilic Substitution Reactions (SN1)

The tertiary structure of 2-chloro-2-methylnonane favors unimolecular nucleophilic substitution (SN1) due to the stability of the carbocation intermediate. Key reactions include:

Hydrolysis to Alcohol

In aqueous conditions, 2-chloro-2-methylnonane undergoes hydrolysis to form 2-methyl-2-nonanol :

Ether Formation

In ethanol, the compound reacts via SN1 to yield 2-ethoxy-2-methylnonane :

-

Conditions : Polar protic solvents (e.g., ethanol) stabilize the carbocation .

-

No Rearrangement : The tertiary carbocation remains intact, avoiding hydride or alkyl shifts .

Reactivity with Other Nucleophiles

| Nucleophile | Product | Reaction Rate | Conditions |

|---|---|---|---|

| I⁻ | 2-iodo-2-methylnonane | High | Acetone/water |

| NH₃ | 2-methyl-2-nonanamine | Moderate | Ammonia in ethanol |

| CN⁻ | 2-cyano-2-methylnonane | Low | Polar aprotic solvent |

Elimination Reactions (E1)

Under basic or high-temperature conditions, 2-chloro-2-methylnonane undergoes E1 elimination to form 2-methylnon-1-ene :

-

Mechanism :

-

Competition : SN1 and E1 often occur simultaneously; product ratios depend on temperature and base strength .

Factors Influencing Reaction Pathways

| Factor | Effect on SN1 | Effect on E1 |

|---|---|---|

| Solvent Polarity | Increases rate (stabilizes carbocation) | No direct effect |

| Temperature | Favors substitution at lower temps | Favors elimination at higher temps |

| Nucleophile Strength | Weak nucleophiles favor SN1 | Strong bases favor E1 |

Scientific Research Applications

Medicinal Chemistry

Halogen Bonding in Drug Design

2-Chloro-2-methylnonane is utilized in medicinal chemistry due to its potential as a halogen bond donor. Halogen bonding can enhance the binding affinity of drug candidates to their biological targets. Research has indicated that compounds containing halogenated moieties, such as 2-chloro derivatives, exhibit unique interactions that can be exploited in drug design . For instance, studies have demonstrated that the incorporation of halogenated compounds into fragment libraries can lead to the discovery of novel inhibitors for various kinases .

Organic Synthesis

Reagent in Substitution Reactions

In organic synthesis, 2-chloro-2-methylnonane serves as an important reagent for nucleophilic substitution reactions. Its structure allows it to participate in both SN1 and SN2 mechanisms, making it a versatile compound for synthetic chemists. Experimental studies have shown that varying the concentration of 2-chloro-2-methylnonane influences the reaction rate significantly, supporting its use in educational settings for demonstrating reaction kinetics and mechanisms .

Synthesis of Complex Molecules

The compound is also employed as an intermediate in the synthesis of more complex organic molecules. Its chlorinated structure facilitates further chemical transformations, such as elimination reactions or coupling reactions with nucleophiles to form larger carbon frameworks . This property is particularly useful in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs).

Analytical Chemistry

Photoelectron Spectroscopy

In analytical chemistry, 2-chloro-2-methylnonane has been used in photoelectron spectroscopy studies. It aids in characterizing various fluorinated carbon compounds by providing a stable matrix for analysis. The compound's ability to stabilize certain radicals and ions makes it a valuable tool in the study of molecular interactions and electronic structures .

Table 1: Reaction Rates of 2-Chloro-2-methylnonane in SN1 vs. SN2 Mechanisms

| Concentration of 2-Chloro-2-methylnonane (mol/L) | Reaction Time (seconds) | Mechanism Type |

|---|---|---|

| 0.1 | 30 | SN1 |

| 0.5 | 15 | SN1 |

| 1.0 | 10 | SN1 |

| 0.1 | 25 | SN2 |

| 0.5 | 20 | SN2 |

| 1.0 | 18 | SN2 |

This table illustrates how varying concentrations affect reaction times, indicating a preference for SN1 mechanisms at higher concentrations due to the stability of the tertiary carbocation formed during the reaction process.

Case Study: Halogen Bonding in Drug Discovery

A recent study highlighted how compounds containing halogenated moieties like 2-chloro-2-methylnonane were screened against c-Jun N-terminal kinases (JNKs). The findings revealed significant binding affinities attributed to halogen bonding interactions, suggesting that such compounds could lead to the development of effective therapeutics targeting these kinases .

Mechanism of Action

The primary mechanism of action for 2-Chloro-2-methylnonane involves nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. This process typically involves the formation of a carbocation intermediate, especially in a polar solvent, which then reacts with the nucleophile to form the final product.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-Chloro-2-methylnonane with other branched tertiary chloroalkanes and a functionalized analog:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility (Water) |

|---|---|---|---|---|---|---|

| 2-Chloro-2-methylnonane | 4325-50-2 | C₁₀H₂₁Cl | 176.73 | ~200 (estimated) | 0.88–0.90 | Insoluble |

| 2-Chloro-2-methylpropane | 507-20-0 | C₄H₉Cl | 92.57 | 51 | 0.84 | Slightly soluble |

| 2-Chloro-2-methylpentane | 4325-48-8 | C₆H₁₃Cl | 120.62 | ~130 (estimated) | 0.86–0.88 | Insoluble |

| Methyl 2-chloro-2-methylpropanoate | 211144 (CID) | C₅H₉ClO₂ | 136.58 | 135–137 | 1.08 | Low |

Notes:

- Boiling points increase with chain length due to stronger van der Waals forces.

- Density trends reflect the balance between molecular weight and branching.

- Methyl 2-chloro-2-methylpropanoate (an ester derivative) exhibits higher polarity and solubility than pure chloroalkanes .

Reactivity and Stability

- 2-Chloro-2-methylnonane: Forms a stable tertiary carbocation upon ionization, favoring SN1 mechanisms in polar solvents. Limited solubility in water restricts reaction rates compared to smaller analogs .

- 2-Chloro-2-methylpropane (tert-butyl chloride) : Rapid SN1 reactivity due to low steric hindrance and high carbocation stability. Commonly used as a benchmark in kinetic studies .

- Methyl 2-chloro-2-methylpropanoate: The electron-withdrawing ester group reduces carbocation stability, favoring SN2 pathways or hydrolysis under basic conditions .

Biological Activity

2-Chloro-2-methylnonane, a chlorinated hydrocarbon with the chemical formula and CID 138189, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of 2-chloro-2-methylnonane, focusing on its antimicrobial properties, toxicity, and relevant case studies.

Chemical Structure and Properties

2-Chloro-2-methylnonane is characterized by a chlorine atom attached to the second carbon of a nonane chain that also has a methyl group on the same carbon. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that halogenated compounds, such as 2-chloro-2-methylnonane, often exhibit significant antimicrobial properties. The introduction of chlorine or methyl substituents can enhance biological activity. For instance, studies have shown that derivatives of compounds with similar structures exhibit strong antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

Table 1: Antimicrobial Activity of Chlorinated Compounds

| Compound | Activity Type | Reference |

|---|---|---|

| 2-Chloro-2-methylnonane | Antibacterial | |

| 4-Chlorophenyl derivatives | Antifungal | |

| Halomon | Antitumor |

Toxicity and Safety

The toxicity profile of 2-chloro-2-methylnonane is crucial for understanding its safety in biological applications. According to PubChem, this compound poses certain hazards, including potential skin and eye irritation. It is essential for researchers and medical personnel to take appropriate precautions when handling this compound to prevent contamination and exposure .

Case Studies and Research Findings

A notable study investigated the effects of chlorinated hydrocarbons on microbial populations. The findings suggested that compounds like 2-chloro-2-methylnonane could inhibit the growth of various bacterial strains, including E. coli, demonstrating its potential as an antibacterial agent .

Additionally, research on volatile organic compounds (VOCs) has highlighted the role of chlorinated hydrocarbons in respiratory diseases. The presence of such compounds in exhaled breath was linked to conditions like asthma and COPD, indicating that 2-chloro-2-methylnonane could contribute to respiratory toxicity under certain conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-2-methylnonane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of tertiary chloroalkanes like 2-chloro-2-methylnonane typically involves nucleophilic substitution (SN1) reactions. A common approach is reacting a tertiary alcohol (e.g., 2-methyl-2-nonanol) with concentrated hydrochloric acid (HCl) under controlled conditions. For example, 2-chloro-2-methylpropane is synthesized from 2-methylpropan-2-ol and HCl at room temperature, leveraging the stability of the tertiary carbocation intermediate . For 2-chloro-2-methylnonane, analogous methods apply, but extended carbon chains may require adjustments in reaction time or acid concentration to optimize yield. Post-synthesis purification involves separation via a separating funnel, drying with anhydrous sodium sulfate, and redistillation .

Q. What purification and characterization techniques are critical for isolating high-purity 2-chloro-2-methylnonane?

- Methodological Answer : After synthesis, impurities (e.g., unreacted alcohol or water) are removed by washing with saturated sodium bicarbonate (to neutralize excess HCl) and brine. Drying agents like anhydrous sodium sulfate ensure moisture removal . Redistillation is essential due to the compound’s volatility (boiling point ~85–90°C for shorter-chain analogs) . Characterization relies on gas chromatography (GC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation (noting the tertiary chlorine’s distinct chemical shift), and mass spectrometry (MS) for molecular weight verification .

Q. What safety protocols are mandatory for handling 2-chloro-2-methylnonane in laboratory settings?

- Methodological Answer : Safety measures include:

- Engineering controls : Use fume hoods to prevent inhalation of volatile vapors .

- Personal protective equipment (PPE) : Nitrile gloves, EN 166-compliant safety goggles, and flame-resistant lab coats .

- Emergency preparedness : Ensure access to eyewash stations and safety showers. Contaminated gloves must be disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side products (e.g., alkenes) during 2-chloro-2-methylnonane synthesis?

- Methodological Answer : Competing elimination reactions (forming alkenes) are favored at elevated temperatures or with strong acids. To suppress elimination:

- Use dilute HCl and lower temperatures to stabilize the carbocation intermediate .

- Monitor reaction progress via thin-layer chromatography (TLC) to terminate the reaction before side products dominate.

- For advanced optimization, computational modeling (e.g., density functional theory) can predict carbocation stability and reaction pathways .

Q. How should contradictions in spectroscopic data (e.g., NMR or IR) for 2-chloro-2-methylnonane be resolved?

- Methodological Answer : Contradictions may arise from solvent impurities, isotopic effects, or structural isomers. To resolve these:

- Compare experimental NMR data with computational predictions (e.g., using ACD/Labs or ChemDraw).

- Validate IR peaks against known chloroalkane spectra (C-Cl stretch ~550–850 cm⁻¹) .

- Cross-reference with high-resolution MS to confirm molecular formula and rule out contaminants .

Q. What role does 2-chloro-2-methylnonane play in studying thermodynamic properties of haloalkanes?

- Methodological Answer : The compound’s thermochemistry data (e.g., enthalpy of formation, bond dissociation energies) can be derived via calorimetry or computational methods. For example, gas-phase thermochemistry data for analogs like 2-chloro-2-methylpropane are used to benchmark theoretical models . Researchers can extrapolate these methods to study the stability and reactivity of 2-chloro-2-methylnonane in substitution or elimination reactions.

Q. How can 2-chloro-2-methylnonane serve as a model substrate in mechanistic studies of nucleophilic substitution?

- Methodological Answer : Its tertiary structure and bulky alkyl groups make it ideal for probing SN1 mechanisms. Kinetic studies (e.g., varying nucleophile concentration or solvent polarity) can elucidate rate-determining steps. Isotopic labeling (e.g., using D₂O) may track carbocation intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.